molecular formula C10H5Br2ClF3N3 B6416118 3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole CAS No. 1240568-47-1

3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole

Cat. No. B6416118
CAS RN: 1240568-47-1
M. Wt: 419.42 g/mol
InChI Key: GUOKFLBNUKIVPB-UHFFFAOYSA-N
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Description

“3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole” is a chemical compound that belongs to the family of 1,2,4-triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole” consists of a triazole ring substituted with two bromine atoms at the 3 and 5 positions and a [4-chloro-3-(trifluoromethyl)phenyl]methyl group at the 1 position . The triazole ring contains two carbon and three nitrogen atoms .


Chemical Reactions Analysis

Triazoles, including “3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole”, can participate in various chemical reactions. For instance, 4,5-Dibromo-1-methoxymethyl-1H-1,2,3-triazole reacted with butyllithium at low temperatures to give high yields of the corresponding 5-substituted 1,2,3-triazole .

Scientific Research Applications

Applications in Organic Synthesis and Material Science

Triazole derivatives have been extensively studied for their synthetic utility and application in material science. For instance, the synthesis of trifluoromethyl sulfones and perfluoroalkanesulfonamides of the azole series has been explored, showcasing the versatility of triazole compounds in organic synthesis. Such compounds are pivotal in developing pharmaceuticals, agrochemicals, and novel materials due to their unique chemical properties, including stability and reactivity (Meshcheryakov & Shainyan, 2004).

Antimicrobial and Antifungal Agents

Several triazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. For example, a series of 1,2,3-triazole analogues exhibited potent dual PPARalpha/delta agonist activities, hinting at their therapeutic potential. Additionally, new series of triazolyl pyrazole derivatives demonstrated broad-spectrum antimicrobial activities, indicating their potential use as antimicrobial agents (Ciocoiu et al., 2010; Bhat et al., 2016).

Material Chemistry and Functional Materials

The synthesis and amination of dibromo-triazoles have been investigated, highlighting their significance in material chemistry. These compounds serve as key intermediates in producing functional materials due to their high biological activity, low toxicity, and diverse applications in medicinal chemistry and materials science (Yu et al., 2014).

Catalysis

Triazole derivatives have been employed as ligands in catalysis, demonstrating their utility in facilitating various chemical reactions. For instance, half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands showed promising results in alcohol oxidation and ketone hydrogenation, underscoring the importance of triazole compounds in developing efficient catalytic systems (Saleem et al., 2013).

Structural and Chemical Analysis

The crystal structure of triazole derivatives has been studied, revealing insights into their molecular geometry and intermolecular interactions. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in designing drugs and materials with specific properties (Altimari et al., 2012).

Future Directions

Triazoles, including “3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole”, have shown versatile biological activities and are used in various fields such as medicinal chemistry and agrochemicals . The development of new synthesis methods and the exploration of their biological activities are potential future directions .

properties

IUPAC Name

3,5-dibromo-1-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br2ClF3N3/c11-8-17-9(12)19(18-8)4-5-1-2-7(13)6(3-5)10(14,15)16/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOKFLBNUKIVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C(=NC(=N2)Br)Br)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br2ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole

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